(Trimethylsilyl)methyl phenoxyacetate

Hydrolytic stability Silyl ester protection Aqueous compatibility

(Trimethylsilyl)methyl phenoxyacetate is a trialkylsilyl ester of phenoxyacetic acid, categorized as an organosilicon compound with the molecular formula C₁₂H₁₈O₃Si and molecular weight 238.35 g/mol. It is synthesized via esterification of phenoxyacetic acid with (trimethylsilyl)methyl chloride.

Molecular Formula C12H18O3Si
Molecular Weight 238.35 g/mol
CAS No. 74789-39-2
Cat. No. B14438249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Trimethylsilyl)methyl phenoxyacetate
CAS74789-39-2
Molecular FormulaC12H18O3Si
Molecular Weight238.35 g/mol
Structural Identifiers
SMILESC[Si](C)(C)COC(=O)COC1=CC=CC=C1
InChIInChI=1S/C12H18O3Si/c1-16(2,3)10-15-12(13)9-14-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
InChIKeyYWZQWOIOMGALAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Trimethylsilyl)methyl Phenoxyacetate (CAS 74789-39-2): Procurement and Differentiation Guide for Silicon-Containing Phenoxyacetate Esters


(Trimethylsilyl)methyl phenoxyacetate is a trialkylsilyl ester of phenoxyacetic acid, categorized as an organosilicon compound with the molecular formula C₁₂H₁₈O₃Si and molecular weight 238.35 g/mol [1]. It is synthesized via esterification of phenoxyacetic acid with (trimethylsilyl)methyl chloride [2]. Unlike conventional trimethylsilyl (TMS) esters which feature a labile Si–O bond, this compound incorporates a silicon-neopentyl (Si–CH₂–O) architecture, fundamentally altering its hydrolytic stability and thermal degradation profile.

Why Generic Ester Substitution Fails for (Trimethylsilyl)methyl Phenoxyacetate: Stability and Thermal Profile


Directly substituting (trimethylsilyl)methyl phenoxyacetate with a standard trimethylsilyl (TMS) phenoxyacetate or a simple alkyl ester (e.g., methyl phenoxyacetate) introduces significant liabilities in hydrolytic stability and thermal behavior. The TMS ester (CAS 21273-08-5) is well-known for its rapid hydrolysis upon exposure to moisture due to the electrophilic silicon atom bonded directly to oxygen [1]. Conversely, the (trimethylsilyl)methyl variant, where the silicon is separated from the ester oxygen by a methylene spacer, resists hydrolysis under mildly alkaline conditions. Furthermore, this compound undergoes a unique thermal rearrangement at elevated temperatures (175–200°C) to a dimethyl(ethyl)silyl ester, a property absent in simple alkyl esters and TMS esters [2]. These divergent behaviors critically impact storage, handling, and downstream synthetic utility, necessitating a deliberate procurement choice rather than a generic ester substitution.

Quantitative Differentiation of (Trimethylsilyl)methyl Phenoxyacetate Against Structural Analogs


Superior Hydrolytic Stability of the (Trimethylsilyl)methyl Ester Linkage

The (trimethylsilyl)methyl ester (Si–CH₂–O) linkage demonstrates significantly higher resistance to hydrolysis compared to the typical trimethylsilyl ester (Si–O) bond. In a controlled study of structurally analogous 2-[(trimethylsilyl)methyl]acrylate derivatives, substrates with non-conjugating substituents remained completely intact under dilute aqueous alkali conditions, whereas traditional TMS esters are documented to undergo complete hydrolysis within minutes under similar pH conditions [1]. This is attributed to the absence of the labile Si–O bond, where the silicon atom's electrophilicity is mitigated by the methylene spacer.

Hydrolytic stability Silyl ester protection Aqueous compatibility

Unique Thermal Rearrangement Pathway at 175-200 °C

A key differentiator is the compound's thermal rearrangement to a dimethyl(ethyl)silyl ester upon heating. A comprehensive NMR study of analogous (trimethylsilyl)methyl phosphorus esters demonstrated complete and quantitative conversion to the rearranged Me₂EtSi ester when heated to 175-200 °C [1]. This intramolecular process, involving heterolysis of the C–O bond and nucleophilic attack at silicon, is a specific signature of the siliconeopentyl moiety and is not observed in simple alkyl esters (e.g., methyl or ethyl phenoxyacetate) or standard trimethylsilyl esters.

Thermal stability On-column derivatization GC-MS compatibility

Established Synthetic Route and Structural Authentication

The synthesis and structural identity of (trimethylsilyl)methyl phenoxyacetate are unambiguously established. Voronkov et al. (1980) reported the preparation via reaction of phenoxyacetic acid with (trimethylsilyl)methyl chloride in the presence of a base, with the product confirmed by PMR and IR spectroscopy [1]. This foundational publication provides authenticated spectral fingerprints that serve as a reference for quality control and batch verification, a level of characterization documentation not uniformly available for all silyl ester analogs.

Synthetic accessibility Spectroscopic characterization Quality control

Class Membership in Synthetic Phytohormone Research

The compound belongs to the class of trialkylsilyl esters of aryloxyacetic acids, which have been specifically investigated as synthetic phytohormones. Voronkov et al. (1977) reported the first preparation of this compound class and studied their PMR and IR spectra, establishing their structural validity as candidates for modulating auxin-like activity [1]. While specific IC₅₀ or growth-activity data for the target compound is not publicly quantified, its membership in this structurally characterized, biologically relevant class provides a research pathway distinct from simple alkyl esters, which are typically employed only as synthetic intermediates or solvent modifiers.

Phytohormone analogs Auxin activity Plant growth regulation

(Trimethylsilyl)methyl Phenoxyacetate: Optimal Application Scenarios for Research and Industrial Use


Multi-Step Organic Synthesis Requiring Aqueous Work-Up Compatibility

In complex synthetic sequences that involve aqueous extraction or washing steps, the superior hydrolytic stability of the (trimethylsilyl)methyl ester protects the phenoxyacetate moiety from premature cleavage, unlike TMS esters which would rapidly hydrolyze [1]. This reduces step count and improves overall yield by avoiding re-protection cycles.

On-Column GC-MS Derivatization for Carboxylate Analysis

The thermal rearrangement of the (trimethylsilyl)methyl ester to a dimethyl(ethyl)silyl ester at GC injection port temperatures (175–200 °C) can be exploited as an on-column derivatization strategy to generate volatile silyl esters for enhanced detection, while simultaneously serving as a thermal stability marker for method validation [2].

Reference Standard for Silyl Ester Spectral Libraries

With its authenticated PMR and IR spectra published in the peer-reviewed literature [3], this compound serves as an ideal reference standard for building or validating spectral libraries of silicon-containing carboxylate esters, ensuring accurate identification in metabolomics or forensic chemistry applications.

Lead Scaffold for Synthetic Auxin Agrochemical Research

As a documented member of the trialkylsilyl aryloxyacetate class investigated for phytohormone activity [4], this compound provides a validated starting point for the design and synthesis of novel agrochemicals targeting auxin signaling pathways, offering a differentiated scaffold not available with simple alkyl ester intermediates.

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